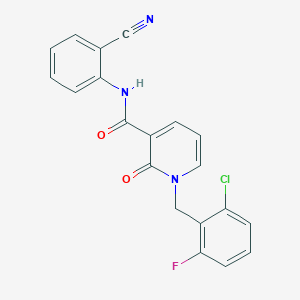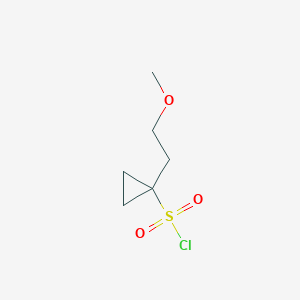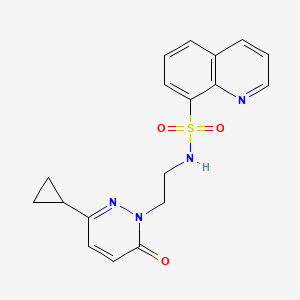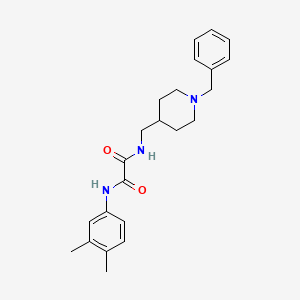
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide” is a complex organic compound that contains several functional groups, including an oxadiazole ring, a bromophenyl group, and a methoxybenzamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are often determined experimentally. Without specific studies on this compound, it’s difficult to provide an analysis of its physical and chemical properties .科学的研究の応用
Synthesis and Characterization
The compound N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide is related to various synthetic and characterization efforts aimed at exploring its potential in scientific research applications. For instance, studies have focused on synthesizing bis-1,3,4-oxadiazole compounds containing glycine moieties, revealing their impact on the activity of transferase enzymes. Such compounds have shown to modulate enzyme activities, suggesting potential for biochemical studies (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Antimicrobial Screening
Research into derivatives of 1,3,4-oxadiazole, including structures related to N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide, has demonstrated significant antimicrobial properties. These compounds have been screened against various bacteria and fungi, showcasing their potential as therapeutic agents in treating microbial diseases. Such studies highlight the compound's relevance in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antioxidant Activity
Compounds structurally similar to N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide, especially those derived from marine sources like the red alga Rhodomela confervoides, have shown potent antioxidant activities. These findings are significant for food and pharmaceutical applications, indicating the potential of such compounds in preventing oxidative stress and related diseases (Li, Li, Gloer, & Wang, 2012).
Antiproliferative and Pharmacological Potential
The exploration of 1,3,4-oxadiazole derivatives, including compounds like N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide, extends to evaluating their antiproliferative and pharmacological properties. Studies have focused on their potential as anticancer agents, investigating mechanisms such as PPARα/γ dual activation and effects on cancer cell lines. These efforts underscore the compound's relevance in developing novel therapeutic strategies against cancer and metabolic disorders (Jung et al., 2017).
Corrosion Inhibition
The application of 1,3,4-oxadiazole derivatives also extends to the field of corrosion science, where compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been investigated as corrosion inhibitors for metals in acidic environments. These studies reveal the compound's efficacy in protecting metal surfaces from corrosion, providing insights into its potential industrial applications (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Safety and Hazards
将来の方向性
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug candidate. Alternatively, if it has interesting chemical reactivity, it could be studied as a synthetic intermediate or catalyst .
作用機序
Target of Action
The compound “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide” belongs to the class of 1,3,4-oxadiazoles . Compounds of this class have been found to exhibit various biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . Therefore, the targets of this compound could be diverse and depend on the specific substituents and structure of the compound.
Mode of Action
Many 1,3,4-oxadiazoles act by interacting with biological targets such as enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide”, it’s challenging to determine the exact biochemical pathways it affects. Given the broad range of activities associated with 1,3,4-oxadiazoles, it’s likely that multiple pathways could be involved .
Result of Action
Based on the activities of other 1,3,4-oxadiazoles, potential effects could include modulation of enzyme activity, alteration of signal transduction pathways, or changes in cell proliferation .
特性
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAOUBCCHQDJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2572164.png)
![(Z)-methyl 2-(2-((2-phenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2572166.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2572167.png)
![N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2572170.png)
![N-(2,4-difluorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2572171.png)





![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2572182.png)


![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2572186.png)